((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Description
The compound “((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” is a key raw material used in the manufacturing process of Abacavir Sulphate, an antiretroviral medication used to prevent and treat HIV/AIDS. It is an enantiomer of a chiral amino alcohol compound, which means it has a specific three-dimensional arrangement that is important for its biological activity .
Synthesis Analysis
The synthesis of the related isomer, (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, involves several steps starting from a racemic Vince Lactam compound. The racemic mixture is resolved using a chiral stationary phase to separate the desired and undesired lactams. The undesired (+) Lactam is then protected and subsequently reduced with Sodium Borohydride to form an amide compound. This amide is then hydrolyzed to deprotect the amino group, resulting in the undesired isomer. Although the paper focuses on the undesired isomer, the synthesis of the desired (1S,4R) isomer would follow a similar pathway with appropriate enantioselective steps .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic methods such as FTIR, HR-MS, 1H-NMR, and 13C-NMR. Additionally, single crystal X-ray diffraction studies have been employed to determine the three-dimensional arrangement of the molecules. These techniques are crucial for confirming the stereochemistry and purity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the isomer include esterification, protection of functional groups, reduction, and hydrolysis. The protection and deprotection steps are particularly important for maintaining the integrity of the chiral centers during the synthesis process. The enantiomers of the amino alcohol compound can be separated using enantioselective high-performance liquid chromatography (HPLC), which is critical for obtaining the correct isomer for pharmaceutical applications .
Physical and Chemical Properties Analysis
The purity of the compound is assessed using HPLC coupled to mass spectrometry. The physical properties, such as solubility and crystallization behavior, can be inferred from the methods used to obtain single crystals, which involve slow evaporation of a methanolic solution at room temperature. The validated chiral HPLC method developed for the separation of enantiomers provides information on the detection limits, quantitation limits, linearity, precision, accuracy, specificity, robustness, and solution stability of the compound .
Safety And Hazards
properties
IUPAC Name |
[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703775, DTXSID701015728 | |
Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | |
CAS RN |
168960-19-8, 77745-28-9 | |
Record name | 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168960-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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